1-Benzyl-9A-[(1Z)-2-(3,4-dimethoxyphenyl)ethenyl]-9,9-dimethyl-1H,2H,3H,9H,9AH-imidazo[1,2-A]indol-2-one
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Overview
Description
1-Benzyl-9A-[(1Z)-2-(3,4-dimethoxyphenyl)ethenyl]-9,9-dimethyl-1H,2H,3H,9H,9AH-imidazo[1,2-A]indol-2-one is a complex organic compound with a unique structure that includes a benzyl group, a dimethoxyphenyl group, and an imidazoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-9A-[(1Z)-2-(3,4-dimethoxyphenyl)ethenyl]-9,9-dimethyl-1H,2H,3H,9H,9AH-imidazo[1,2-A]indol-2-one typically involves multiple steps, including the formation of the imidazoindole core and the subsequent attachment of the benzyl and dimethoxyphenyl groups. Common synthetic routes may involve:
Formation of the imidazoindole core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the benzyl group: This step may involve nucleophilic substitution reactions.
Attachment of the dimethoxyphenyl group: This can be achieved through cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and optimized reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-9A-[(1Z)-2-(3,4-dimethoxyphenyl)ethenyl]-9,9-dimethyl-1H,2H,3H,9H,9AH-imidazo[1,2-A]indol-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-9A-[(1Z)-2-(3,4-dimethoxyphenyl)ethenyl]-9,9-dimethyl-1H,2H,3H,9H,9AH-imidazo[1,2-A]indol-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-9A-[(1Z)-2-(4-fluorophenyl)ethenyl]-9,9-dimethyl-1H,2H,3H,9H,9AH-imidazo[1,2-A]indol-2-one: Similar structure with a fluorophenyl group instead of a dimethoxyphenyl group.
1-Benzyl-9A-[(1Z)-2-(3,4-dimethoxyphenyl)ethenyl]-9,9-dimethyl-1H,2H,3H,9H,9AH-imidazo[1,2-A]indol-2-one: Contains similar functional groups but may differ in the position or configuration of these groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties and activities that are not observed in similar compounds.
Properties
Molecular Formula |
C29H30N2O3 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
3-benzyl-3a-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]-4,4-dimethyl-1H-imidazo[1,2-a]indol-2-one |
InChI |
InChI=1S/C29H30N2O3/c1-28(2)23-12-8-9-13-24(23)30-20-27(32)31(19-22-10-6-5-7-11-22)29(28,30)17-16-21-14-15-25(33-3)26(18-21)34-4/h5-18H,19-20H2,1-4H3/b17-16- |
InChI Key |
SDUCAEPTPBGLDG-MSUUIHNZSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2N3C1(N(C(=O)C3)CC4=CC=CC=C4)/C=C\C5=CC(=C(C=C5)OC)OC)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N3C1(N(C(=O)C3)CC4=CC=CC=C4)C=CC5=CC(=C(C=C5)OC)OC)C |
Origin of Product |
United States |
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